REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[O:12][CH3:13].[C-:14]#[N:15].[Na+]>CCO>[CH3:13][O:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH2:2][C:14]#[N:15] |f:1.2|
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC(=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 70° C. for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The inorganic solid, which separated
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed well with CH3CN
|
Type
|
FILTRATION
|
Details
|
The CH3CN filtrate was filtered again
|
Type
|
CUSTOM
|
Details
|
giving further inorganic solid
|
Type
|
WASH
|
Details
|
again washed with CH3CN
|
Type
|
CUSTOM
|
Details
|
The final CH3CN filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
giving a red-brown solid
|
Type
|
CUSTOM
|
Details
|
This solid was triturated with CH2Cl2 until the washings
|
Type
|
CUSTOM
|
Details
|
Evaporation of the CH2Cl2 filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |